2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine
CAS No.: 2309706-30-5
Cat. No.: VC5378629
Molecular Formula: C15H22N4O2
Molecular Weight: 290.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309706-30-5 |
|---|---|
| Molecular Formula | C15H22N4O2 |
| Molecular Weight | 290.367 |
| IUPAC Name | [4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyrazin-2-ylmethanone |
| Standard InChI | InChI=1S/C15H22N4O2/c1-21-13-4-9-19(11-13)12-2-7-18(8-3-12)15(20)14-10-16-5-6-17-14/h5-6,10,12-13H,2-4,7-9,11H2,1H3 |
| Standard InChI Key | QWOMCPCKVUMWJB-UHFFFAOYSA-N |
| SMILES | COC1CCN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine features a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) linked via a carbonyl group to a piperidine ring. The piperidine subunit is further substituted at the 4-position with a 3-methoxypyrrolidine group, introducing stereochemical complexity due to the chiral center in the pyrrolidine moiety. The methoxy group at the 3-position of the pyrrolidine enhances the molecule’s polarity and potential for hydrogen bonding.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| CAS No. | 2309706-30-5 |
| Molecular Formula | |
| Molecular Weight | 290.367 g/mol |
| IUPAC Name | [4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-pyrazin-2-ylmethanone |
| SMILES | COC1CCN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3 |
| Solubility | Not publicly available |
The compound’s InChIKey (QWOMCPCKVUMWJB-UHFFFAOYSA-N) confirms its unique stereochemical identity. Despite its structural complexity, the molecule retains moderate lipophilicity, as inferred from its molecular weight and functional groups.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 2-[4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl]pyrazine can be deconstructed into three key segments:
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Pyrazine-2-carbonyl chloride: Serves as the electrophilic coupling agent.
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4-(3-Methoxypyrrolidin-1-yl)piperidine: The nucleophilic amine component.
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Amide bond formation: Connects the two subunits via a carbonyl linkage.
Preparation of 4-(3-Methoxypyrrolidin-1-yl)piperidine
The pyrrolidine-piperidine hybrid is synthesized via nucleophilic substitution. For example, 3-methoxypyrrolidine reacts with 4-chloropiperidine under basic conditions to form the desired amine. Stereochemical control at the pyrrolidine’s 3-position may require chiral catalysts or resolution techniques.
Pyrazine-2-carbonyl Chloride Formation
Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride, a reactive intermediate suitable for amide coupling .
Amide Coupling
The final step involves reacting 4-(3-methoxypyrrolidin-1-yl)piperidine with pyrazine-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond. Alternative methods employ coupling reagents like HATU or EDCl for improved yields.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-Methoxypyrrolidine + 4-chloropiperidine, K₂CO₃, DMF, 80°C | ~70% |
| 2 | Pyrazine-2-carboxylic acid + SOCl₂, reflux | >90% |
| 3 | Acyl chloride + amine, Et₃N, DCM, 0°C→RT | ~85% |
Analytical Characterization Strategies
Chromatographic Methods
HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) would assess purity.
GC-MS: Useful for volatile byproduct analysis during synthesis.
Spectroscopic Techniques
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FT-IR: Carbonyl stretch (~1650 cm⁻¹) confirms amide formation.
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NMR: Carbonyl carbon expected near δ 165 ppm.
Future Research Directions
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Biological Screening: Evaluate activity against cancer cell lines, microbial strains, or neurological targets.
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Structure-Activity Relationships (SAR): Modify the methoxy group or piperidine substituents to optimize potency.
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Scalable Synthesis: Develop greener methodologies (e.g., catalytic amide coupling) for industrial production.
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